molecular formula C21H34O2 B177328 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol CAS No. 134308-14-8

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol

Cat. No. B177328
M. Wt: 346.5 g/mol
InChI Key: ZWWRREXSUJTKNN-AEFFLSMTSA-N
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Description

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol, also known as 3-hydroxycyclohexyl 5-dimethylnonan-1-ol, is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of various organic compounds, and is used in the synthesis of drugs, pesticides, and various other compounds.

Scientific Research Applications

Synthesis Techniques

  • Copper(I)-Catalyzed Synthesis : A study demonstrated the synthesis of 2-(phenylthio)phenols using copper(I)-catalyzed tandem transformation of C-S coupling and C-H functionalization. This technique might be applicable for the synthesis of compounds like 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol (Xu, Wan, Mao, & Pan, 2010).

  • Diastereoselective Conjugate Addition : Another research explored a diastereoselective and enantioselective method for preparing 1, 3-polymethyl functions, which could be relevant for synthesizing derivatives of 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol (Ogawa, Suemune, & Sakai, 1993).

Chemical Reactions and Properties

  • Palladium(II)-Induced Intramolecular Cyclization : Research on the reaction of 2-(3-methyl-2-butenyl)phenol with PdCl2, which forms various six-membered products, provides insight into the chemical behavior of similar phenolic compounds (Hosokawa, Yamashita, Murahashi, & Sonoda, 1976).

  • Nonlinear Optical Response in Phenolic Polyene Crystals : A study focused on designing nonlinear optical organic phenolic polyene crystals to optimize their physical properties for applications in electro-optics and terahertz generation. This research may be applicable to similar phenolic compounds (Kwon et al., 2011).

  • Antioxidant Characteristics of Phenolic Compounds : The antioxidant properties of phenolic compounds in an aqueous environment were studied, emphasizing their relevance in biochemical processes (Yamabe & Yamazaki, 2018).

  • Electron Transfer in Phenoxyl Radicals : Understanding the reaction of phenoxyl radicals with acids, as explored in this study, is crucial for comprehending the redox behavior of phenolic compounds (Omura, 2008).

  • Biomass-Derived Production of Phenol : A highly efficient process for producing phenol and 2,5-dimethylfuran from biomass derivatives was established, showcasing the potential for sustainable chemical production (Li, Fan, Yang, & Li, 2017).

properties

CAS RN

134308-14-8

Product Name

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol

Molecular Formula

C21H34O2

Molecular Weight

346.5 g/mol

IUPAC Name

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol

InChI

InChI=1S/C23H38O2/c1-4-5-6-7-8-9-15-23(2,3)19-13-14-21(22(25)17-19)18-11-10-12-20(24)16-18/h13-14,17-18,20,24-25H,4-12,15-16H2,1-3H3/t18-,20+/m0/s1

InChI Key

ZWWRREXSUJTKNN-AEFFLSMTSA-N

Isomeric SMILES

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O

SMILES

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O

Canonical SMILES

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O

Appearance

Assay:≥98%A crystalline solid

Other CAS RN

70434-82-1

solubility

In water, 1.4408 mg/L at 25 °C (est)

synonyms

3-(2-hydroxy-4-(1,1-dimethylheptylphenyl)cyclohexan-1-ol)
3-(4-(1,1-dimethylheptyl)-2-hydroxyphenyl)cyclohexanol
cis-3-(2-hydroxy-4-(1,1-dimethylheptylphenyl)-cyclohexan-1-ol)
CP 47,497
CP 47497
CP-47,497

vapor_pressure

1.31X10-9 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
Reactant of Route 2
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
Reactant of Route 3
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
Reactant of Route 4
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
Reactant of Route 5
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
Reactant of Route 6
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol

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